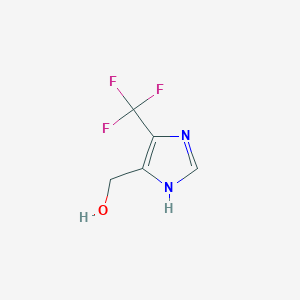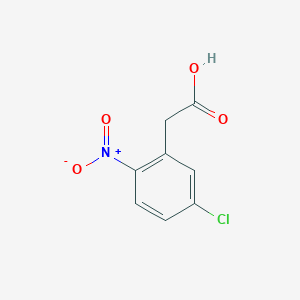
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene” is a compound that involves a cyclopentadiene ring with an isopropyl group (propan-2-yl) attached, and a dichlorozirconium . Cyclopentadiene is a cyclic diene and the isopropyl group is a common branching group in organic chemistry.
Synthesis Analysis
The synthesis of such compounds often involves the use of conjugated dienes . The two most frequent ways to synthesize conjugated dienes are dehydration of alcohols and dehydrohalogenation of organohalides . The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes . This method has the advantages of high atom and step economy, and readily available substrates .Molecular Structure Analysis
The molecular structure of this compound involves a cyclopentadiene ring, which is a planar structure . The isopropyl group is attached to this ring, and the dichlorozirconium likely interacts with the diene portion of the molecule .Chemical Reactions Analysis
The compound, being a diene, can undergo various reactions such as Diels-Alder reactions . In a Diels-Alder reaction, a diene reacts with a dienophile to form a cyclohexene system . The reaction is stereospecific .Aplicaciones Científicas De Investigación
-
Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls
- Summary of Application : This research focuses on the synthesis of various 1,3-dienals or 1,3-dienones using diazo compounds and furans. This strategy is applicable in both intramolecular and intermolecular protocols .
- Methods of Application : The reactions undergo a cyclopropanation/rearrangement sequence. With an E / E -1,3-dienal, corresponding N -tosylhydrazones were readily prepared and subjected to phenylboronic acid to form a double bond migration product and indoles to construct a five-member ring via [3 + 2] annulation reaction .
- Results or Outcomes : The research has led to the development of a new strategy for the synthesis of 1,3-dienals or 1,3-dienones, which has broad functional group tolerance and uses readily accessible starting materials .
-
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes
- Summary of Application : This research provides an overview of diverse methodologies that have emerged in the last decade for the stereoselective preparation of dienes .
- Methods of Application : The research focuses on synthetic processes that meet the requirements of efficiency and sustainability of modern organic chemistry. These include polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
- Results or Outcomes : The research has contributed to the development of new synthetic protocols for the stereoselective preparation of dienes .
-
From Enolizable Carbonylated Compounds
- Summary of Application : This research focuses on the synthesis of oxygenated dienes from methylcarbonyl compounds via formation of dienolates .
- Methods of Application : The method involves the formation of dienolates from enolizable carbonylated compounds. This has been used recently to access 1,3-dienes bearing silyloxy, alkyloxy, or phosphate substituents in position 2 of the 1,3-dienyl motif .
- Results or Outcomes : The research has led to the development of a new strategy for the synthesis of oxygenated dienes from methylcarbonyl compounds .
-
Applications of 1,3-Dienes
- Summary of Application : The 1,3-diene moiety has proved its usefulness and versatility in modern organic synthesis, serving as a building block for the construction of important target molecules .
- Methods of Application : The reactivity of 1,3-dienes has been extensively studied, including transformations such as polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .
- Results or Outcomes : The research has contributed to the understanding of the reactivity of 1,3-dienes and the development of new synthetic protocols .
-
Boron and Silicon-Substituted 1,3-Dienes
- Summary of Application : This research covers recent reports of boron and silicon-substituted 1,3-dienes and their use in Diels-Alder reactions .
- Methods of Application : The research focuses on the synthesis and application of boron and silicon-substituted 1,3-dienes in Diels-Alder reactions .
- Results or Outcomes : The research has contributed to the understanding of the reactivity of boron and silicon-substituted 1,3-dienes and their applications in Diels-Alder reactions .
-
Stereoselective Synthesis of 1,3-Dienes
- Summary of Application : This research presents the latest developments in the stereoselective synthesis of conjugated dienes, covering the period 2005–2010 .
- Methods of Application : The research focuses on the stereoselective synthesis of conjugated dienes, which are important targets for synthetic chemists due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .
- Results or Outcomes : The research has led to the development of new strategies for the stereoselective synthesis of conjugated dienes .
Propiedades
Número CAS |
58628-40-3 |
|---|---|
Nombre del producto |
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
Fórmula molecular |
C16H14Cl2Zr-10 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H7.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*7H,1-2H3;2*1H;/q2*-5;;;+2/p-2 |
Clave InChI |
ZHYTZYFTCJELAI-UHFFFAOYSA-L |
SMILES |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
SMILES canónico |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



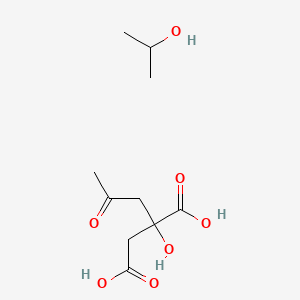
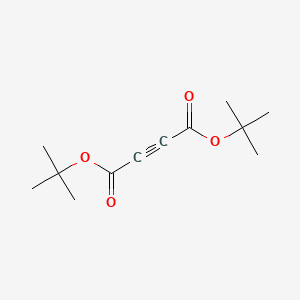
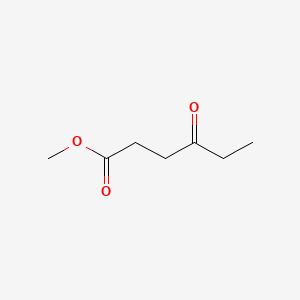
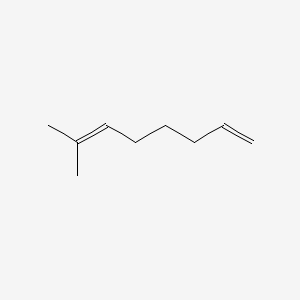
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
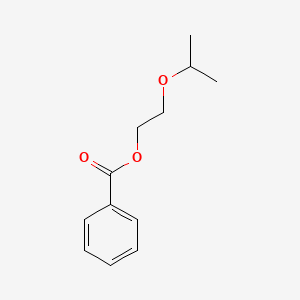
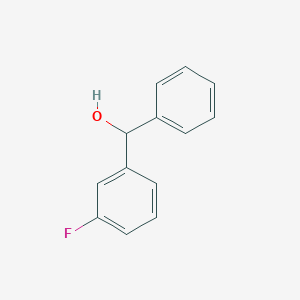
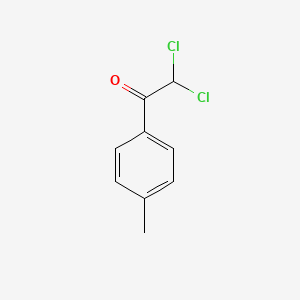
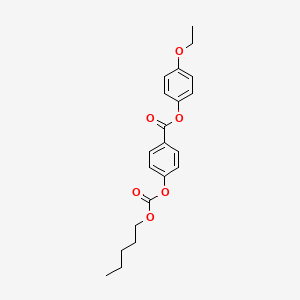
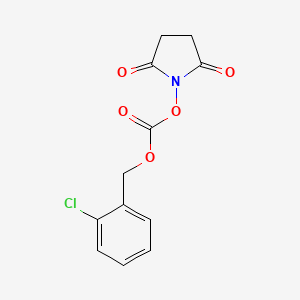
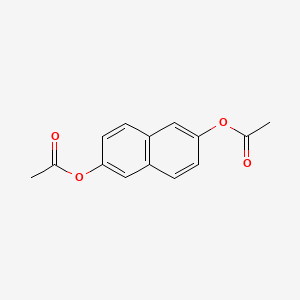
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)
